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Compound of Interest

Compound Name:
2-Phenyl-1,3-thiazole-5-

carbaldehyde

Cat. No.: B086911 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2-Phenyl-1,3-thiazole-5-carbaldehyde, a molecule of interest for

researchers, scientists, and professionals in the field of drug development and materials

science. This document presents a summary of its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for

data acquisition.

Spectroscopic Data Summary
The structural elucidation of 2-Phenyl-1,3-thiazole-5-carbaldehyde is supported by a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Multiplicity Assignment

~9.9 s 1H, -CHO

~8.4 s 1H, Thiazole-H4

~7.9-8.0 m 2H, Phenyl-H (ortho)

~7.4-7.5 m 3H, Phenyl-H (meta, para)

Note: Predicted values are based on the analysis of similar structures and general principles of

NMR spectroscopy. The solvent used for analysis can influence the exact chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~185 C=O (aldehyde)

~170 Thiazole-C2

~155 Thiazole-C5

~140 Thiazole-C4

~133 Phenyl-C (ipso)

~131 Phenyl-C (para)

~129 Phenyl-C (ortho/meta)

~127 Phenyl-C (ortho/meta)

Note: Predicted values. The exact chemical shifts are dependent on the solvent and

experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2850, ~2750 Weak
Aldehyde C-H stretch (Fermi

resonance)

~1680-1660 Strong C=O stretch (aldehyde)

~1600-1450 Medium-Strong
C=C stretch (aromatic and

thiazole rings)

~1300-1000 Medium C-N and C-S stretching

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

189 [M]⁺ (Molecular ion)

188 [M-H]⁺

160 [M-CHO]⁺

104
[C₆H₅CN]⁺ or fragment from thiazole ring

cleavage

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Phenyl-1,3-thiazole-5-carbaldehyde (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.6-0.7 mL) in a

standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of 400 MHz or higher. A sufficient number of scans are acquired to obtain a good
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signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically

operating at 100 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum

to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid compound is placed directly on the ATR

crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample

with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically via direct insertion probe for solids or after separation by gas chromatography (GC-

MS). Electron Ionization (EI) is a common method for generating the molecular ion and

fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the resulting data is

plotted as a mass spectrum.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Phenyl-1,3-thiazole-5-carbaldehyde.
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A generalized workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenyl-1,3-thiazole-5-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086911#spectroscopic-data-nmr-ir-ms-for-2-phenyl-
1-3-thiazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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